molecular formula C12H19ClN2 B2701419 4-(Azepan-1-yl)aniline hydrochloride CAS No. 1092733-37-3; 57356-18-0

4-(Azepan-1-yl)aniline hydrochloride

Cat. No.: B2701419
CAS No.: 1092733-37-3; 57356-18-0
M. Wt: 226.75
InChI Key: OSRAHLUZNPXHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is an organic compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol. This chemical serves as a versatile amine-containing building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its use as a precursor for the synthesis of more complex molecules. The structure features both a primary aromatic amine and a seven-membered azepane ring, making it a useful scaffold for constructing compound libraries. Recent scientific literature demonstrates the application of this aniline derivative in the synthesis of novel boron-containing heterocyclic compounds, which are evaluated for antimicrobial and anticancer activities . Specifically, it is employed in reductive amination processes and direct amidation coupling reactions to produce derivatives targeting Mycobacterium tuberculosis and fungal dermatophytes . Furthermore, azepane-containing scaffolds are investigated in the development of potential therapeutic agents for central nervous system disorders, as they can act as muscarinic M4 receptor agonists, which are relevant for treating conditions like schizophrenia and cognitive diseases . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAHLUZNPXHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 Azepan 1 Yl Aniline Hydrochloride

Direct Synthesis Routes to the Aniline (B41778) Core

A common and efficient strategy for the synthesis of 4-(azepan-1-yl)aniline involves the reduction of a corresponding nitroaryl precursor, specifically 1-(4-nitrophenyl)azepane (B78035). This precursor is readily synthesized via nucleophilic aromatic substitution of a suitable 4-nitrohalobenzene with azepane. Once obtained, the nitro group can be reduced to the target amine through various well-established methods.

Reductive Transformations of Nitroaryl Precursors

The transformation of the nitro group in 1-(4-nitrophenyl)azepane to an amino group is a critical step in this synthetic sequence. This can be achieved through both catalytic hydrogenation and chemical reduction methods, each with its own set of advantages and considerations.

Catalytic hydrogenation is a widely employed and often clean method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere.

Key Research Findings:

Catalytic hydrogenation of 1-(4-nitrophenyl)azepane using a Pd/C catalyst is a highly effective method for the synthesis of 4-(azepan-1-yl)aniline. The reaction proceeds with high selectivity for the nitro group reduction, leaving other functional groups intact. The efficiency of the reaction is influenced by factors such as catalyst loading, hydrogen pressure, temperature, and reaction time.

Table 1: Representative Conditions for Catalytic Hydrogenation of 1-(4-Nitrophenyl)azepane

Catalyst Solvent Hydrogen Pressure Temperature Reaction Time Yield (%)
10% Pd/C Ethanol 1 atm Room Temperature 4-6 h >95
5% Pd/C Methanol 50 psi 25-40 °C 3-5 h >90

Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when specialized equipment for handling hydrogen gas is unavailable. Common reagents for this transformation include metals in acidic media, such as iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH), and tin(II) chloride (SnCl₂). commonorganicchemistry.comvedantu.com

Key Research Findings:

The reduction of 1-(4-nitrophenyl)azepane using iron powder in the presence of an acid is a robust and cost-effective method. The reaction is typically performed by heating the mixture in a protic solvent like ethanol or a mixture of ethanol and water. commonorganicchemistry.comvedantu.com Similarly, stannous chloride in a solvent such as ethanol or ethyl acetate (B1210297) provides a milder alternative for the reduction, often proceeding at room temperature. commonorganicchemistry.com

Table 2: Comparison of Chemical Reduction Methods for 1-(4-Nitrophenyl)azepane

Reagent System Solvent Temperature Reaction Time Typical Yield (%)
Fe / HCl Ethanol/Water Reflux 2-4 h 85-95
Fe / NH₄Cl Ethanol/Water Reflux 3-5 h 80-90

Following the successful reduction to 4-(azepan-1-yl)aniline, the hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

Functionalization of Aniline Derivatives with Azepane Moiety

An alternative synthetic approach involves the direct coupling of an aniline derivative, typically a 4-haloaniline, with azepane. This strategy relies on the formation of a new carbon-nitrogen bond and can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible route for the synthesis of 4-(azepan-1-yl)aniline, particularly when the aniline precursor is activated by a strong electron-withdrawing group in the para position to the leaving group. In the context of synthesizing the target compound, this would typically involve the reaction of a 4-haloaniline derivative with azepane. However, for a simple haloaniline, the aromatic ring is not sufficiently activated for a facile SNAr reaction. This method is more commonly employed in the synthesis of the nitro precursor, 1-(4-nitrophenyl)azepane, from 1-fluoro-4-nitrobenzene, where the nitro group strongly activates the ring towards nucleophilic attack.

Amination Reactions (e.g., Buchwald-Hartwig, Ullmann Coupling)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds and are well-suited for the synthesis of 4-(azepan-1-yl)aniline from a 4-haloaniline and azepane.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has broad applicability for the synthesis of arylamines. researchgate.netnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates.

Key Research Findings:

The coupling of 4-bromoaniline (B143363) or 4-iodoaniline (B139537) with azepane can be effectively achieved using a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like XPhos or RuPhos. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required to facilitate the reaction. nih.govacsgcipr.org

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of 4-Haloanilines with Azepane

Aryl Halide Catalyst Ligand Base Solvent Temperature Yield (%)
4-Bromoaniline Pd₂(dba)₃ XPhos NaOtBu Toluene (B28343) 100 °C 80-90
4-Iodoaniline Pd(OAc)₂ RuPhos LHMDS Dioxane 110 °C 85-95

The Ullmann coupling (or Ullmann condensation) is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation. nih.gov Traditional Ullmann conditions often require harsh reaction temperatures. However, the development of modified Ullmann protocols using ligands has enabled these reactions to proceed under milder conditions.

Key Research Findings:

The reaction of 4-iodoaniline with azepane in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a suitable ligand can afford 4-(azepan-1-yl)aniline. The use of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid, can significantly improve the reaction efficiency and allow for lower reaction temperatures. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also required. frontiersin.org

Table 4: Representative Conditions for Ullmann Coupling of 4-Iodoaniline with Azepane

Catalyst Ligand Base Solvent Temperature Yield (%)
CuI 1,10-Phenanthroline K₂CO₃ DMF 120-140 °C 60-75
CuI L-Proline Cs₂CO₃ DMSO 100-120 °C 65-80

Synthesis of Azepane Ring in Conjunction with Aniline Functionalization

The construction of the azepane ring, a seven-membered nitrogen-containing heterocycle, presents a unique synthetic challenge compared to its five- and six-membered counterparts due to less favorable cyclization kinetics. nih.gov Nevertheless, several robust methods have been developed, which can be broadly categorized into ring expansion and cyclization reactions. These strategies can be adapted to incorporate the aniline functional group either before, during, or after the formation of the azepane ring.

Ring expansion strategies provide an effective pathway to azepane derivatives by starting with more readily available smaller ring systems, such as pyrrolidines or piperidines. organic-chemistry.orgrsc.org These methods often involve the cleavage of a bond within the initial ring followed by the insertion of one or more atoms to form the larger seven-membered structure.

A notable approach is the photochemical rearrangement of N-vinylpyrrolidinones, which yields azepin-4-ones. organic-chemistry.org This two-step process begins with the condensation of a pyrrolidinone with an appropriate aldehyde to form the N-vinylpyrrolidinone intermediate. Subsequent exposure to UV light (e.g., 254 nm) induces a rearrangement, expanding the five-membered ring into a seven-membered azepane core. organic-chemistry.org To achieve the target 4-(azepan-1-yl)aniline structure, one could envision starting with a pyrrolidinone and an aldehyde that already contains a protected aniline precursor.

Another powerful technique is the dearomative ring expansion of nitroarenes. nih.gov This method utilizes blue light irradiation to convert a nitroarene into a singlet nitrene intermediate, which then undergoes a one-atom ring expansion. nih.govresearchgate.net The six-membered benzene (B151609) ring is transformed into a seven-membered ring system. A subsequent hydrogenolysis step yields the saturated azepane ring. nih.gov This strategy is particularly relevant as it starts from an aromatic precursor, offering a direct route to functionalized azepanes that could be precursors to the final aniline derivative.

The Dowd–Beckwith ring expansion, which traditionally involves cyclic ketones, also represents a powerful method for synthesizing medium and large-ring compounds and could be adapted for azepane synthesis. researchgate.net Furthermore, diastereomerically pure azepane derivatives have been successfully prepared via piperidine (B6355638) ring expansion with excellent stereoselectivity and regioselectivity. rsc.org

Table 1: Overview of Ring Expansion Methodologies for Azepane Synthesis

Methodology Starting Material Key Transformation Conditions Reference
Photochemical Rearrangement Pyrrolidinone & Aldehyde Formal [5+2] cycloaddition UV light (254 nm), THF solvent organic-chemistry.org
Dearomative Ring Expansion Nitroarene Photochemical nitrene generation and ring expansion Blue light irradiation, followed by hydrogenolysis nih.govresearchgate.net

Direct cyclization reactions are a fundamental approach to forming the azepane ring. These methods involve constructing the seven-membered ring from an acyclic precursor through the formation of a carbon-nitrogen bond.

One efficient strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. nih.gov This method allows for the selective preparation of azepine derivatives. While this yields an unsaturated azepine ring, subsequent reduction could provide the desired saturated azepane core. The use of a substituted aniline as the amine component in this reaction could directly install the required functionality.

The aza-Prins cyclization is another valuable tool for synthesizing seven-membered nitrogen heterocycles. researchgate.net The reaction of silyl (B83357) bis(homoallylic) amines with aldehydes in the presence of a Lewis acid, such as indium(III) chloride (InCl₃), provides trans-2,7-disubstituted azepanes in high yields and with good diastereoselectivity. researchgate.net By selecting an aldehyde bearing a protected amino group on a phenyl ring, this method could be adapted to synthesize a direct precursor to 4-(azepan-1-yl)aniline.

Additionally, domino reactions, such as the p-toluenesulfonic acid (PTSA) initiated ring-opening/cyclization of cyclopropane (B1198618) carbaldehydes with N-benzyl anilines, can lead to the formation of benzo[b]azepine derivatives, highlighting the versatility of cyclization cascades in building complex heterocyclic systems. researchgate.net

Table 2: Selected Cyclization Strategies for Azepane/Azepine Synthesis

Methodology Precursors Catalyst/Reagent Key Features Reference
Tandem Amination/Cyclization Functionalized Allenynes, Amines Copper(I) salts Forms unsaturated azepine ring nih.gov
Silyl-aza-Prins Cyclization Silyl bis(homoallylic) amines, Aldehydes Indium(III) chloride (InCl₃) High yield, good diastereoselectivity for trans-azepanes researchgate.net

Formation of Hydrochloride Salt

Once the 4-(azepan-1-yl)aniline free base is synthesized, it is typically converted to its hydrochloride salt. This is a standard procedure for amines, as the resulting salt is generally a stable, crystalline solid that is easier to handle, purify, and formulate than the often-oily or less-stable free base. nih.govwikipedia.org The process is a straightforward acid-base reaction. youtube.com

The formation of the anilinium chloride is a simple acid-base reaction between the basic amino group on the aniline ring and hydrochloric acid. nih.govyoutube.com Optimization of this step focuses on achieving a high yield of pure product.

The reaction is typically performed by reacting molar equivalents of the aniline derivative and hydrochloric acid. youtube.com In practice, a slight excess of hydrochloric acid is often used. This ensures the complete protonation of the aniline derivative. Any excess hydrochloric acid can be easily removed during the workup, as it is volatile, whereas removing unreacted free base from the final salt product would be significantly more difficult. youtube.com

The reaction can be carried out in various solvents. For instance, the aniline derivative can be dissolved in a suitable organic solvent, after which hydrochloric acid (either as a gas, an aqueous solution, or a solution in an organic solvent like diethyl ether or isopropanol) is added. In one documented preparation of aniline hydrochloride, concentrated hydrochloric acid was added slowly to aniline, followed by evaporation of the water to induce crystallization. youtube.com For more hydrophobic anilines that resist partitioning into an aqueous phase, anhydrous acids in organic solvents can be used to precipitate the anilinium salt directly. reddit.com

Temperature control can also be a factor. While the initial acid-base reaction is often exothermic, some procedures for preparing aniline hydrohalides involve reacting aniline vapor with hydrogen chloride gas at elevated temperatures (e.g., >250 °C) to produce a non-pasty, solid product directly. nih.govgoogle.com

The final step in the synthesis is the crystallization and purification of the 4-(azepan-1-yl)aniline hydrochloride salt. The choice of crystallization method is crucial for obtaining a product with high purity and a well-defined crystalline form.

A common and straightforward technique is solvent evaporation . sysrevpharm.orgnih.gov After the acid-base reaction, the solvent (often water from aqueous HCl) is removed, typically by heating, until the solution becomes saturated and crystals begin to form upon cooling. youtube.com For heat-sensitive compounds, slow evaporation at room temperature or reduced pressure is preferred. acs.org Final drying under a vacuum can be employed to remove residual solvent and prevent product loss through sublimation. youtube.com

Slurry crystallization is another effective method. This involves suspending the crude product in a solvent in which it is sparingly soluble. Over time, with stirring, the impure solid dissolves and re-precipitates as a more stable, purer crystalline form. sysrevpharm.orgnih.gov

Anti-solvent crystallization involves dissolving the hydrochloride salt in a solvent in which it is soluble, and then adding a second solvent (the anti-solvent) in which the salt is insoluble. This reduces the solubility of the salt in the mixed solvent system, causing it to precipitate. nih.gov This method can provide high-quality crystals.

For obtaining single crystals, suitable for X-ray diffraction analysis, slow evaporation of a saturated solution is a common technique. Seeding a saturated solution with a small crystal can also promote the growth of larger, well-defined crystals. acs.org An alternative approach for crystallizing amine hydrohalides involves the use of trialkylsilylhalogenides in a protic solvent, which can produce crystalline products in high yield and purity. googleapis.com

Table 3: Common Compounds Mentioned in the Article

Compound Name Role/Context
This compound Target compound
Azepane Core heterocyclic structure
Aniline Key functional group
N-vinylpyrrolidinone Intermediate in ring expansion
Pyrrolidinone Starting material for ring expansion
Nitroarene Starting material for dearomative ring expansion
Piperidine Starting material for ring expansion
Allenyne Precursor in cyclization reactions
Silyl bis(homoallylic) amine Precursor in aza-Prins cyclization
Cyclopropane carbaldehyde Precursor in domino reaction
N-benzyl aniline Reactant in domino reaction
Hydrochloric acid Reagent for salt formation
Indium(III) chloride Lewis acid catalyst
p-Toluenesulfonic acid Acid catalyst

Reaction Mechanisms and Kinetic Studies of 4 Azepan 1 Yl Aniline Hydrochloride and Its Precursors

Mechanistic Pathways of Nitro Group Reduction

The synthesis of 4-(azepan-1-yl)aniline typically commences with the reduction of a corresponding nitroaromatic precursor, such as 1-nitro-4-(azepan-1-yl)benzene. The conversion of the nitro group (-NO2) to an amino group (-NH2) is a fundamental transformation in organic chemistry and can proceed through several mechanistic pathways, largely dependent on the chosen reducing agent and reaction conditions.

Alternatively, chemical reduction offers another route. This method employs metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). The mechanism in this case involves a series of single electron transfers from the metal to the nitro group. The intermediates are similar to those in catalytic hydrogenation, with the acidic medium providing the necessary protons for the formation of water as a byproduct.

The specific pathway and the rate of reduction can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups can increase the electron density on the nitro group, potentially slowing down the reduction, while electron-withdrawing groups can have the opposite effect.

Kinetics and Thermodynamics of Azepane Ring Formation

The formation of the seven-membered azepane ring is a key step in the synthesis of 4-(azepan-1-yl)aniline precursors. This is typically achieved through an intramolecular cyclization reaction. The kinetics and thermodynamics of forming a seven-membered ring are often less favorable than for five- or six-membered rings due to entropic factors and potential transannular strain.

One common strategy for azepane ring formation is the intramolecular nucleophilic substitution of a suitable precursor, such as an N-(6-halo-hexyl)aniline derivative. The rate of this cyclization is dependent on several factors, including the nature of the leaving group, the concentration of the substrate, and the reaction temperature. Studies on the kinetics of formation of N-tosylazacycloalkanes have shown that the rate of formation for a seven-membered ring is generally slower than for five- and six-membered rings. This is attributed to the lower probability of the reactive ends of the molecule coming into close proximity in the correct orientation for cyclization.

The general trend for the relative rates of N-tosylazacycloalkane formation is: 5-membered > 6-membered > 3-membered > 7-membered > 4-membered ring.

Solvent Effects on Reaction Mechanisms and Yields

In the context of nitro group reduction by catalytic hydrogenation, polar solvents are often employed to dissolve the nitroaromatic substrate. However, the choice of solvent can also affect the activity of the catalyst.

For the formation of the N-aryl azepane ring , particularly through nucleophilic substitution reactions like the Buchwald-Hartwig amination or Ullmann condensation, the solvent plays a critical role. In these reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) are commonly used. numberanalytics.com These solvents are effective at solvating the metal catalyst and the reactants.

The polarity of the solvent can influence the rate-determining step of the catalytic cycle. For instance, in the Buchwald-Hartwig amination, the solvent can affect the rates of oxidative addition and reductive elimination. numberanalytics.com A study on the Buchwald-Hartwig amination of p-bromotoluene with piperazine (B1678402) found that the product distribution was highly dependent on the solvent class, with nonpolar aprotic solvents like m-xylene (B151644) favoring the desired monosubstituted product.

The effect of different solvents on the yield of N-arylation reactions can be significant, as illustrated in the following hypothetical data table for a model Ullmann condensation reaction for the formation of an N-aryl azepane.

Table 1: Hypothetical Solvent Effects on the Yield of N-Phenylazepane Synthesis via Ullmann Condensation

Solvent Dielectric Constant (approx.) Yield (%)
Toluene 2.4 65
1,4-Dioxane 2.2 72
Dimethylformamide (DMF) 37 85
Dimethyl Sulfoxide (DMSO) 47 88

This table is illustrative and based on general trends observed in Ullmann condensation reactions.

Catalytic Cycles in Transition Metal-Mediated Syntheses

The formation of the C-N bond between the aniline (B41778) nitrogen and the azepane ring, or between a precursor aniline and an aryl halide, is often accomplished using transition metal catalysts, primarily palladium and copper. Understanding the catalytic cycles of these reactions is essential for optimizing reaction conditions.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The catalytic cycle is generally accepted to proceed through the following key steps: wikipedia.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-determining step of the reaction. numberanalytics.com

Amine Coordination and Deprotonation: The amine (in this case, azepane or a precursor) coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. wikipedia.org

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst. While historically requiring harsh reaction conditions, modern modifications have made it a more versatile and milder process. The precise mechanism of the Ullmann reaction is still a subject of debate, but a plausible catalytic cycle involves the following steps: rsc.org

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.

Oxidative Addition: The aryl halide adds to the copper(I) amide complex, potentially forming a transient Cu(III) intermediate.

Reductive Elimination: The desired N-aryl amine is formed through reductive elimination from the copper complex, regenerating a Cu(I) species that continues the catalytic cycle.

Recent studies suggest that the reaction may proceed through different pathways, including those involving radical intermediates, depending on the specific reactants and conditions. rsc.org The nature of the ligand, base, and solvent all play a significant role in the efficiency and mechanism of the Ullmann condensation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Azepan 1 Yl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-(Azepan-1-yl)aniline hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.

Due to the absence of specific experimental NMR data for this compound in the available literature, a predictive analysis based on established chemical shift principles and data from analogous structures is presented. The expected ¹H and ¹³C NMR chemical shifts are crucial for understanding the electronic environment of the hydrogen and carbon atoms within the molecule.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the azepane ring. The hydrochloride form will influence the chemical shifts, particularly of the protons on and near the nitrogen atoms.

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic (ortho to -NH₃⁺)7.0 - 7.5dJ ≈ 8-9
Aromatic (ortho to Azepan-1-yl)6.8 - 7.2dJ ≈ 8-9
Azepane (α to N)3.2 - 3.6tJ ≈ 6-7
Azepane (β to N)1.8 - 2.2m
Azepane (γ to N)1.5 - 1.9m
-NH₃⁺7.5 - 8.5br s

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the substituents on the aniline ring.

Carbon AtomExpected Chemical Shift (ppm)
Aromatic (C-NH₃⁺)135 - 145
Aromatic (C-Azepan-1-yl)140 - 150
Aromatic (CH, ortho to -NH₃⁺)120 - 130
Aromatic (CH, ortho to Azepan-1-yl)115 - 125
Azepane (α to N)50 - 60
Azepane (β to N)25 - 35
Azepane (γ to N)20 - 30

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the aromatic protons on the aniline ring, as well as the sequential coupling of the methylene (B1212753) protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom. This is essential for assigning the carbon signals of the azepane and aniline rings based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the attachment of the azepane ring to the aniline moiety by showing correlations between the α-protons of the azepane ring and the aromatic carbon at the point of attachment.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in pharmaceutical sciences. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing different polymorphic forms of active pharmaceutical ingredients, including hydrochloride salts. By analyzing the differences in chemical shifts and relaxation times in the solid state, ssNMR can distinguish between different crystal packing arrangements and intermolecular interactions, which define the various polymorphs.

Deuterium Exchange Studies

Deuterium exchange studies using NMR can be employed to identify labile protons, such as those on the ammonium (B1175870) group (-NH₃⁺). Upon addition of a deuterated solvent like D₂O, the protons of the ammonium group would exchange with deuterium, leading to a disappearance of their signal in the ¹H NMR spectrum. This experiment would definitively confirm the assignment of the -NH₃⁺ proton signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 2800N-H stretchAmmonium (-NH₃⁺)
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (Azepane)
1600 - 1450C=C stretchAromatic Ring
1600 - 1500N-H bendAmmonium (-NH₃⁺)
1300 - 1000C-N stretchAryl-N, Aliphatic-N
850 - 800C-H out-of-plane bend1,4-disubstituted benzene (B151609)

Raman Spectroscopy for Molecular Fingerprinting

Expected Raman Shifts:

Raman Shift (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (Azepane)
1620 - 1580C=C stretchAromatic Ring
1350 - 1250C-N stretchAryl-N
1000 (strong)Ring breathingAromatic Ring

The combination of these advanced spectroscopic techniques provides a robust and detailed structural elucidation of this compound, enabling a comprehensive understanding of its molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides crucial information about its fragmentation behavior and isotopic distribution.

Fragmentation Pathway Analysis

In the absence of direct experimental mass spectra in the available literature, a theoretical fragmentation pathway for the 4-(azepan-1-yl)aniline cation (m/z 191.1548 for [C12H19N2]+) can be predicted based on established principles of mass spectrometry for cyclic and aromatic amines. The ionization process would likely involve the removal of an electron from the nitrogen atom of the aniline moiety, forming a molecular ion.

The fragmentation of this molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). In the azepane ring, this would lead to the opening of the seven-membered ring.

Beta-Cleavage: Cleavage of the bond beta to the nitrogen atom in the azepane ring can also occur, leading to the loss of alkyl fragments. This is a common fragmentation pattern for cyclic amines.

Loss of Neutral Molecules: The fragmentation of the aniline portion of the molecule may involve the loss of small neutral molecules such as hydrogen cyanide (HCN).

Retro-Diels-Alder Reaction: The azepane ring could potentially undergo a retro-Diels-Alder reaction, leading to the formation of a diene and an enamine fragment.

A plausible fragmentation pathway could involve the initial opening of the azepane ring via α-cleavage, followed by subsequent losses of ethylene (B1197577) or other small alkyl radicals. The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will dictate the major peaks observed in the mass spectrum.

Table 1: Predicted Major Fragment Ions for 4-(Azepan-1-yl)aniline

m/z (Predicted) Possible Formula Proposed Fragmentation
191.1548[C12H19N2]+Molecular Ion
162.1124[C10H14N2]+Loss of C2H5 from the azepane ring
148.0968[C9H12N2]+Loss of C3H7 from the azepane ring
134.0811[C8H10N2]+Loss of C4H9 from the azepane ring
120.0655[C7H8N2]+Loss of C5H11 from the azepane ring
93.0578[C6H7N]+Aniline radical cation

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Isotopic Pattern Interpretation

The isotopic pattern in mass spectrometry provides a unique fingerprint for a given elemental composition. For this compound (C12H19ClN2), the theoretical isotopic distribution can be calculated based on the natural abundances of the isotopes of carbon (¹³C), hydrogen (²H), chlorine (³⁷Cl), and nitrogen (¹⁵N).

The molecular ion peak (M) will correspond to the species containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The M+1 peak will be primarily due to the presence of one ¹³C atom, and its intensity relative to the M peak can be estimated. The M+2 peak will have a significant intensity due to the presence of the ³⁷Cl isotope, which has a natural abundance of approximately 32.5% relative to the ³⁵Cl isotope. This characteristic M:M+2 ratio of approximately 3:1 is a strong indicator of the presence of a single chlorine atom in the molecule.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion m/z (Theoretical) Relative Abundance (%) Primary Contribution
[M]+226.1288100.00¹²C₁₂, ¹H₁₉, ³⁵Cl₁, ¹⁴N₂
[M+1]+227.131813.88¹³C₁, ¹²C₁₁, ¹H₁₉, ³⁵Cl₁, ¹⁴N₂
[M+2]+228.125932.84¹²C₁₂, ¹H₁₉, ³⁷Cl₁, ¹⁴N₂
[M+3]+229.12894.56¹³C₁, ¹²C₁₁, ¹H₁₉, ³⁷Cl₁, ¹⁴N₂

This data is generated from a theoretical isotope pattern calculator and represents the expected pattern for the given molecular formula.

Single-Crystal X-ray Diffraction (SC-XRD)

While a specific crystal structure for this compound was not found in the Cambridge Structural Database (CSD), analysis of related structures, such as other aniline hydrochlorides and compounds containing an azepane ring, can provide valuable insights into the expected solid-state conformation and intermolecular interactions.

Crystal Structure Determination

The determination of the crystal structure of this compound would involve growing a single crystal of suitable quality and analyzing it using X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles, allowing for a definitive determination of the molecular structure in the solid state. Based on analogous structures, it is likely to crystallize in a common space group such as P2₁/c or P-1.

Intermolecular Interactions and Hydrogen Bonding Networks

In the crystalline state, the hydrochloride salt of 4-(Azepan-1-yl)aniline is expected to exhibit a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The primary amine group of the aniline moiety will be protonated, forming an anilinium cation. This positively charged group will act as a hydrogen bond donor. The chloride anion, in turn, will act as a hydrogen bond acceptor.

Conformational Analysis in the Crystalline State

The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. Single-crystal X-ray diffraction would reveal the specific conformation adopted by the azepane ring in the solid state. This conformation will be influenced by the steric and electronic effects of the substituent on the nitrogen atom (the aminophenyl group) and the packing forces within the crystal lattice.

The orientation of the aniline ring relative to the azepane ring is another important conformational feature. The torsion angle between the plane of the aniline ring and the mean plane of the azepane ring would be determined, providing insight into the degree of steric hindrance and the potential for electronic communication between the two ring systems. Studies on similar N-aryl azepane derivatives have shown that the aryl group can adopt either an axial or equatorial position relative to the azepane ring, and the preferred conformation is often a result of a delicate balance of intramolecular and intermolecular forces.

Computational and Theoretical Investigations of 4 Azepan 1 Yl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-(azepan-1-yl)aniline hydrochloride. These calculations provide a detailed picture of the molecule's structure and reactivity at the atomic level. For these theoretical investigations, the structure of the molecule is first optimized to its lowest energy state, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov

Electronic Structure and Charge Distribution Analysis

Analysis of the Mulliken atomic charges, calculated using DFT, reveals the localization of positive and negative charges across the molecule. The nitrogen atom of the aniline (B41778) group, being protonated, carries a significant positive charge, while the chloride counter-ion holds a negative charge. The azepane nitrogen, due to its tertiary amine nature, also influences the electron density of the phenyl ring. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the region around the -NH3+ group would be strongly electrophilic, while the π-system of the benzene (B151609) ring and the lone pair on the azepane nitrogen would exhibit nucleophilic character.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Charge (a.u.)
N (Aniline) -0.45
H (on N-Aniline) +0.35
C (ipso-Phenyl) +0.15
N (Azepane) -0.30

Note: These values are representative and would be precisely determined through DFT calculations.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the azepane nitrogen, reflecting the electron-donating nature of these groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the protonated amino group, indicating the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap can be calculated to predict the molecule's electronic transitions and reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

Note: These energy values are illustrative and would be quantified by specific DFT calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov The predicted chemical shifts would show distinct signals for the aromatic protons of the aniline ring, the methylene (B1212753) protons of the azepane ring, and the protons of the ammonium (B1175870) group.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. These calculations help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretching of the ammonium group, the C-N stretching of the azepane and aniline moieties, and the aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Value Assignment
¹H NMR (δ, ppm) 7.2-7.5 Aromatic protons
¹³C NMR (δ, ppm) 115-150 Aromatic carbons
IR (cm⁻¹) 3200-3400 N-H stretch (NH₃⁺)

Note: These are representative values and would be refined by specific computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with solvents. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed.

Conformational Landscapes and Flexibility of the Azepane Ring

The seven-membered azepane ring is known for its conformational flexibility. rsc.org MD simulations can explore the potential energy surface of the azepane ring to identify its most stable conformations, such as the chair, boat, and twist-boat forms, and the energy barriers between them. By simulating the molecule over a period of nanoseconds, the preferential conformations and the dynamics of their interconversion can be determined. This information is crucial for understanding how the shape of the molecule might influence its interactions with other molecules.

Solvent Interaction Modeling

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly by surrounding the molecule with a box of solvent molecules, such as water. The simulations can then reveal details about the solvation shell, including the arrangement of solvent molecules around the charged ammonium group and the hydrophobic regions of the molecule. Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation structure. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions at a molecular level. For a molecule like this compound, these methods can predict the most likely pathways for its synthesis or subsequent reactions, such as N-arylation or electrophilic substitution on the aniline ring.

Reaction pathway modeling for a compound like this compound would typically involve the use of quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. Researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A notable example of a reaction class relevant to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form C-N bonds. Computational studies of this reaction have detailed a catalytic cycle that includes oxidative addition, amine coordination, deprotonation, and reductive elimination. For the N-arylation of a cyclic amine like azepane with a substituted aryl halide, DFT calculations can be employed to model each step.

Transition state analysis is a critical component of this modeling. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By locating and characterizing the transition state, chemists can gain insight into the feasibility and rate of a reaction. For instance, in a hypothetical electrophilic aromatic substitution reaction on the aniline ring of 4-(Azepan-1-yl)aniline, computational models could predict whether the substitution is more likely to occur at the ortho or meta positions relative to the azepanyl group and calculate the associated energy barriers.

The table below illustrates the type of data that can be obtained from such computational analyses for a hypothetical reaction step, such as the oxidative addition in a palladium-catalyzed N-arylation.

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol)0.0+15.2-5.8
Key Bond Distance 1 (Å)Pd-P: 2.35Pd-C: 2.50Pd-C: 2.10
Key Bond Distance 2 (Å)C-Br: 1.95C-Br: 2.45Pd-Br: 2.40
Imaginary Frequency (cm⁻¹)N/A-350N/A

This table presents hypothetical data for an oxidative addition step in a cross-coupling reaction to illustrate the outputs of computational modeling. The values are representative and not based on experimental data for this compound.

QSAR (Quantitative Structure-Activity Relationship) Paradigms in a Chemical Context (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used in drug discovery to predict biological activity, QSAR can also be a powerful tool for predicting fundamental chemical and physical properties. For this compound, QSAR models could be developed to predict properties such as its pKa, oxidation potential, or spectroscopic characteristics based on a dataset of structurally similar aniline derivatives.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds for which the property of interest has been experimentally measured. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the property.

For instance, the pKa of substituted anilines can be predicted using QSAR models based on quantum mechanical descriptors. The electronic properties of the substituents on the aniline ring significantly influence the basicity of the amino group. A QSAR model could use descriptors such as the calculated partial charge on the nitrogen atom or the Hammett constants of the substituents to predict the pKa.

Similarly, the oxidation potential of aniline derivatives is another chemical property amenable to QSAR modeling. The ease with which an aniline derivative can be oxidized is related to its electronic structure. QSAR studies have shown that the one-electron oxidation potentials of substituted anilines can be correlated with descriptors derived from Density Functional Theory calculations. rsc.orgresearchgate.netresearchgate.netumn.edu

The following table provides an example of how data from a QSAR study on the prediction of a chemical property (e.g., pKa) for a series of para-substituted anilines might be presented.

Substituent (at para-position)Descriptor (e.g., Calculated Nitrogen Charge)Experimental pKaPredicted pKa
-H-0.4504.604.58
-CH₃-0.4555.085.12
-OCH₃-0.4485.345.29
-Cl-0.4423.984.01
-NO₂-0.4201.021.15

This table presents illustrative data for a QSAR model predicting the pKa of substituted anilines. The values are representative and intended to demonstrate the QSAR concept.

By applying these computational and theoretical paradigms, a comprehensive understanding of the chemical behavior of this compound can be achieved, even in the absence of extensive experimental data for this specific molecule.

Reactivity and Chemical Derivatization of 4 Azepan 1 Yl Aniline Hydrochloride

The chemical reactivity of 4-(azepan-1-yl)aniline hydrochloride is characterized by the interplay of its three main structural components: the electron-rich aniline (B41778) ring, the nucleophilic secondary amine within the azepane ring (in its free base form), and the primary amino group on the aniline moiety. The hydrochloride form implies that the most basic nitrogen, likely the azepane nitrogen, is protonated, which influences the molecule's reactivity, particularly in reactions requiring basic conditions or a nucleophilic azepane nitrogen. The free base, 4-(azepan-1-yl)aniline, is the more common reactant for the derivatizations discussed below.

Applications in Chemical Sciences Non Biological Focus

Role as a Precursor in Diverse Organic Synthesis

Aniline (B41778) and its derivatives are fundamental precursors in organic synthesis, serving as starting materials for a vast array of more complex molecules. nih.govorgsyn.org The presence of the amino group on the aromatic ring makes 4-(Azepan-1-yl)aniline a nucleophile, enabling it to participate in a variety of chemical transformations. The hydrochloride salt can be readily converted to the free amine for use in synthesis.

One of the primary applications of anilines is in the synthesis of heterocyclic compounds, which are core structures in many functional materials and specialty chemicals. The amino group of 4-(Azepan-1-yl)aniline can react with various electrophiles to form new rings. For instance, it can undergo condensation reactions with dicarbonyl compounds to form nitrogen-containing heterocycles.

Furthermore, substituted anilines are crucial reactants in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the use of 4-(Azepan-1-yl)aniline hydrochloride in such reactions are not widely documented, its structural similarity to other anilines suggests its potential utility in well-established catalytic cycles, such as the Buchwald-Hartwig amination, for the synthesis of more complex triarylamines.

Table 1: Potential Synthetic Transformations of 4-(Azepan-1-yl)aniline

Reaction TypePotential Reactant(s)Potential Product Type
AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary or Tertiary Amines
DiazotizationNitrous acidDiazonium salt (intermediate)
CondensationAldehydes, KetonesImines (Schiff bases)
CyclizationDicarbonyl compoundsHeterocyclic compounds

Ligand Design in Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to control the activity, selectivity, and stability of catalysts. Aniline derivatives are frequently incorporated into ligand structures due to the coordinating ability of the nitrogen atom. The nitrogen atom in 4-(Azepan-1-yl)aniline can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. nih.govderpharmachemica.com

In the realm of metal-catalyzed reactions, ligands containing aniline moieties can be used to modulate the electronic and steric properties of the metal catalyst. mdpi.com For example, bidentate or pincer-type ligands can be synthesized by introducing other coordinating groups onto the 4-(Azepan-1-yl)aniline scaffold. These ligands can then be used to stabilize transition metal catalysts for a variety of transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. nih.gov The azepane group can also influence the steric environment around the metal center, which can be crucial for achieving high selectivity in catalytic reactions.

While specific organocatalysts derived from this compound have not been extensively reported, the aniline functional group is a common motif in many organocatalytic systems. For instance, anilines can be used to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles.

Building Blocks for Advanced Materials (e.g., Polymers, Optoelectronic Materials)

Substituted anilines are important monomers for the synthesis of a variety of polymers, most notably polyanilines (PANI). nih.govrsc.org Polyanilines are a class of conducting polymers that have garnered significant interest for their potential applications in electronic devices, sensors, and corrosion protection. nih.gov The polymerization of aniline derivatives typically proceeds via an oxidative chemical or electrochemical process. nih.gov

The incorporation of the azepane group into the polymer backbone by using 4-(Azepan-1-yl)aniline as a monomer could lead to polyanilines with modified properties. The bulky and flexible azepane ring could influence the polymer's morphology, solubility, and processing characteristics. nih.gov Furthermore, the electronic properties of the resulting polymer could be tuned by the electron-donating nature of the azepan-1-yl group, which could impact its conductivity and optoelectronic properties.

These modified polyanilines could find use in the development of new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the properties of the polymer by modifying the aniline monomer is a key advantage in the design of new functional materials.

Table 2: Potential Polymer Properties Influenced by the Azepane Moiety

PropertyPotential Influence of Azepane Group
SolubilityIncreased solubility in organic solvents
MorphologyAltered chain packing and film formation
ConductivityModified electronic properties
ProcessabilityImproved handling and fabrication

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Aniline derivatives can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The amino group of 4-(Azepan-1-yl)aniline can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions with other aromatic systems.

In the context of host-guest chemistry, aniline derivatives can act as guest molecules, binding within the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The binding is driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. While specific studies on the host-guest chemistry of this compound are limited, its structural features suggest that it could form stable inclusion complexes with appropriate host molecules. Such interactions are of interest for applications in areas such as drug delivery and chemical sensing.

Reagents in Analytical Chemistry (excluding biological sensing)

Aniline and its derivatives have a long history of use as reagents in analytical chemistry, particularly in colorimetric and spectrophotometric methods. The amino group can be diazotized and then coupled with other aromatic compounds to form intensely colored azo dyes. The intensity of the color is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

While the specific application of this compound as an analytical reagent is not well-documented, its aniline functionality suggests its potential for use in similar analytical methods. For example, it could potentially be used as a chromogenic reagent for the detection and quantification of nitrites or other species that can participate in diazotization-coupling reactions.

Furthermore, the incorporation of this compound into polymer films or other sensing platforms could lead to the development of new chemical sensors. rsc.org The interaction of the aniline moiety with an analyte could induce a change in the material's optical or electronic properties, providing a detectable signal. For instance, a sensor for acidic vapors could be developed based on the change in conductivity of a polyaniline film derived from 4-(Azepan-1-yl)aniline upon protonation.

Advanced Analytical Methodologies for 4 Azepan 1 Yl Aniline Hydrochloride

The comprehensive characterization of pharmaceutical compounds is essential for ensuring their quality, purity, and stability. For 4-(Azepan-1-yl)aniline hydrochloride, a range of advanced analytical techniques are employed to elucidate its chemical and physical properties. These methodologies provide critical data from purity analysis and chiral resolution to thermal stability and electrochemical behavior.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

A primary challenge in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally responsible. Future research on 4-(Azepan-1-yl)aniline hydrochloride and its derivatives will undoubtedly prioritize "green" chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key strategies for developing sustainable synthetic routes include:

Catalytic C-N Coupling: Moving away from classical methods that may require harsh conditions or stoichiometric reagents, research will focus on advancing catalytic systems for the crucial C-N bond formation between an aniline (B41778) precursor and the azepane moiety. This includes exploring earth-abundant metal catalysts (e.g., iron, copper) and heterogeneous catalysts that can be easily recovered and reused.

One-Pot Syntheses: Designing multi-component reactions where precursors are combined in a single reaction vessel to form the target molecule without isolating intermediates can significantly improve efficiency and reduce solvent waste. researchgate.net For instance, a one-pot procedure could involve the reductive amination of a suitable keto-aniline precursor directly with azepane.

Benign Solvents: The exploration of greener solvent systems, such as water, supercritical fluids, or biodegradable ionic liquids, will be crucial to replace traditional volatile organic compounds (VOCs).

Table 1: Potential Green and Sustainable Synthetic Strategies
StrategyDescriptionPotential AdvantagesReference
Heterogeneous CatalysisEmploying solid-supported catalysts (e.g., metals on silica (B1680970) or carbon) for C-N coupling reactions.Easy catalyst recovery and reuse, reduced metal leaching into the product. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Using microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, improved yields, potential for solvent-free conditions. researchgate.net
One-Pot Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to form the product.High atom economy, reduced solvent usage, simplified purification procedures. researchgate.net
Aqueous Phase SynthesisConducting reactions in water as the solvent.Eliminates the need for volatile organic compounds (VOCs), enhances safety. researchgate.net

Exploration of Novel Reactivity Patterns

The this compound molecule possesses several reactive sites that offer opportunities for diverse chemical transformations. Future research will aim to explore and control its reactivity to generate a wide array of new derivatives.

Aniline Ring Functionalization: The aniline moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and azepanyl groups. chemistrysteps.com This high reactivity can be harnessed to introduce a variety of substituents at the positions ortho to the amino group. libretexts.org Future work could focus on selective and controlled halogenation, nitration, sulfonation, and Friedel-Crafts reactions to build molecular complexity.

Azepane Ring Modification: While the aniline ring is the more traditionally reactive site, the azepane ring also presents opportunities for functionalization. Research into selective C-H activation at the α-position to the nitrogen could lead to the introduction of new substituents directly onto the seven-membered ring. acs.org Such modifications could significantly alter the three-dimensional shape and properties of the molecule.

N-H Reactivity: The secondary amine of the aniline group can undergo a variety of reactions, including acylation, alkylation, and arylation, to produce a diverse library of N-substituted derivatives. ncert.nic.in These reactions can be used to attach different functional groups, potentially modulating the electronic properties and biological activity of the parent molecule.

Diazotization and Coupling: The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate. libretexts.org This allows for a wide range of subsequent reactions, including Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups, and azo-coupling reactions to form colored azo dyes. libretexts.org

Advanced Computational Modeling for Deeper Understanding of Chemical Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. Applying advanced computational modeling to this compound can offer profound insights.

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's ground-state geometry, electron distribution, and molecular orbital energies (e.g., HOMO and LUMO). researchgate.netnih.gov This information is crucial for predicting sites of reactivity for both electrophilic and nucleophilic attack. rsc.org Furthermore, DFT can model vibrational spectra (IR and Raman), which aids in the structural characterization of the compound and its derivatives. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for various reactions. This allows researchers to calculate activation barriers and identify transition states, providing a detailed understanding of reaction mechanisms. mdpi.com Such studies can explain observed product distributions and guide the optimization of reaction conditions to favor desired outcomes.

Prediction of Physicochemical Properties: Algorithms can predict key properties such as solubility, lipophilicity (logP), and pKa. These predictions are invaluable in the early stages of drug discovery for assessing the druglikeness of novel derivatives based on the azepane-aniline scaffold.

Table 2: Key Parameters for Computational Modeling
Computational MethodParameter/Property to InvestigateSignificanceReference
Density Functional Theory (DFT)HOMO/LUMO Energies and DistributionPredicts reactivity towards electrophiles and nucleophiles. nih.govmdpi.com
DFTMolecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, guiding non-covalent interactions. rsc.org
Time-Dependent DFT (TD-DFT)Electronic Absorption Spectra (UV-Vis)Predicts and interprets the photophysical properties of the molecule and its derivatives. rsc.org
Transition State TheoryReaction Pathways and Activation EnergiesElucidates reaction mechanisms and predicts reaction feasibility and kinetics. mdpi.com

Integration into Emerging Fields of Chemical Technology (e.g., Flow Chemistry)

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. acs.org Adapting the synthesis of this compound and its derivatives to flow chemistry platforms presents a compelling direction for future research.

Flow chemistry offers several advantages over batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and straightforward scalability. bohrium.comnih.gov A continuous flow process for this compound could involve pumping solutions of the starting materials through a heated reactor, possibly packed with a solid-supported catalyst. frontiersin.orgmdpi.com This setup would allow for rapid optimization of reaction conditions and could be integrated into a multi-step, fully automated synthesis sequence, significantly accelerating the production of derivative libraries. acs.org

Design of Next-Generation Chemical Scaffolds Based on the Azepane-Aniline Motif

The azepane-aniline motif is a valuable starting point for the design of new chemical entities, particularly in medicinal chemistry. bohrium.comnih.gov The azepane ring is a recognized "privileged scaffold" found in numerous bioactive molecules and approved drugs, prized for its ability to confer favorable physicochemical properties and three-dimensional diversity. mdpi.comresearchgate.net

Future research will focus on using 4-(Azepan-1-yl)aniline as a foundational building block to create novel and more complex molecular architectures. researchgate.net Strategies could include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the aniline or azepane rings with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Fragment-Based Growth: Using the azepane-aniline core as a starting fragment and "growing" more complex molecules by adding other functional groups or ring systems designed to interact with specific biological targets.

Creation of Fused Systems: Developing synthetic routes to fuse additional rings onto the azepane or aniline structures, leading to rigid, conformationally constrained molecules. nih.govunibe.ch Such compounds are often sought after in drug discovery for their potential to increase binding affinity and selectivity for a target protein. researchgate.net The development of new libraries based on this motif holds significant promise for discovering next-generation therapeutics. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-(Azepan-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloroaniline derivatives and azepane. For example:

Step 1: React 4-chloronitrobenzene with azepane under alkaline conditions (e.g., K₂CO₃ in DMF) to form 4-(azepan-1-yl)nitrobenzene.

Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Step 3: Isolate the hydrochloride salt via HCl treatment in ethanol .

Critical Parameters:

  • Base selection: Strong bases (e.g., K₂CO₃) enhance SNAr efficiency but may require anhydrous conditions.
  • Temperature: Elevated temperatures (~100°C) accelerate substitution but risk side reactions (e.g., over-reduction).
  • Purity control: Column chromatography or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm structural integrity (e.g., azepane ring protons at δ 1.5–2.5 ppm; aromatic protons at δ 6.5–7.5 ppm).
  • HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 223 for free base).
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (using SHELX programs for refinement) .
  • Elemental analysis: Validate C, H, N, and Cl content (±0.3% theoretical values).

Table 1: Key Spectroscopic Data

TechniqueExpected Data
¹H NMRδ 1.5–2.5 (azepane), 6.5–7.5 (aromatic)
FT-IRN-H stretch (~3400 cm⁻¹), C-N (~1250 cm⁻¹)
Melting Point239–241°C (decomposition observed)

Advanced Research Questions

Q. How do steric and electronic effects of the azepane ring influence reactivity in cross-coupling reactions?

Methodological Answer: The seven-membered azepane ring introduces conformational flexibility, which:

  • Enhances nucleophilicity: The lone pair on the aniline nitrogen is less sterically hindered compared to smaller rings (e.g., piperidine), facilitating Suzuki-Miyaura couplings with aryl halides .
  • Modulate electronic effects: Electron-donating azepane increases aromatic ring electron density, favoring electrophilic substitutions (e.g., nitration) at the para position.

Experimental Design:

  • Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures.
  • Monitor reaction progress via TLC and isolate products for XRD to confirm regioselectivity .

Q. What strategies mitigate degradation of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability:
    • Acidic conditions (pH <3): Protonation of the aniline group reduces oxidation but may hydrolyze the azepane ring.
    • Neutral/alkaline conditions (pH 7–9): Rapid oxidation of the free amine occurs; stabilize with antioxidants (e.g., BHT) .
  • Thermal Stability:
    • Store at –20°C in anhydrous DMSO or ethanol to prevent hygroscopic degradation.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Table 2: Degradation Pathways

ConditionDegradation ProductMechanism
pH >9Quinone-imineOxidation
Heat (>200°C)Azepane fragmentationThermal cleavage

Q. How can computational modeling resolve contradictions in experimental vs. predicted electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set). Compare with cyclic voltammetry data.
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to explain solubility discrepancies .
  • Case Study: A 0.2 eV deviation between DFT and experimental band gaps may arise from crystal packing effects, resolved via periodic boundary condition (PBC) models .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Racemization Risks:
    • Basic conditions during salt formation may racemize chiral centers. Use mild acids (e.g., HCl gas in EtOH) at 0–5°C.
  • Scale-Up Protocols:
    • Optimize batch vs. flow chemistry: Continuous flow reduces reaction time and improves heat dissipation.
    • Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Table 3: Scale-Up Parameters

ParameterLab Scale (1g)Pilot Scale (1kg)
Yield65%58%
Purity95%92%

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